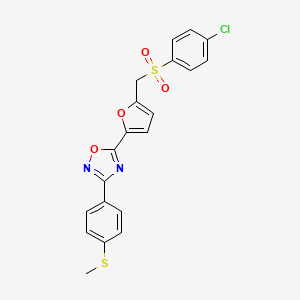

5-(5-(((4-Chlorophenyl)sulfonyl)methyl)furan-2-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Description

5-(5-(((4-Chlorophenyl)sulfonyl)methyl)furan-2-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group bearing a (4-chlorophenyl)sulfonylmethyl moiety and a 4-(methylthio)phenyl group. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its metabolic stability and role in medicinal chemistry .

Properties

IUPAC Name |

5-[5-[(4-chlorophenyl)sulfonylmethyl]furan-2-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S2/c1-28-16-7-2-13(3-8-16)19-22-20(27-23-19)18-11-6-15(26-18)12-29(24,25)17-9-4-14(21)5-10-17/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZSVTGAELYFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(5-(((4-Chlorophenyl)sulfonyl)methyl)furan-2-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole (CAS No. 1251671-22-3) is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 446.9 g/mol. The structure includes a furan ring, a chlorophenyl group, and an oxadiazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H15ClN2O4S2 |

| Molecular Weight | 446.9 g/mol |

| IUPAC Name | 5-[5-[(4-chlorophenyl)sulfonylmethyl]furan-2-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

-

Cytotoxicity Studies :

- In vitro assays have shown that derivatives of 1,2,4-oxadiazole demonstrate cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance, compounds similar to the one discussed exhibited IC50 values ranging from 0.12 to 2.78 µM against these cell lines .

- Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner .

- Mechanism of Action :

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been explored for other biological activities:

- Antimicrobial Activity : Some studies indicate that oxadiazoles possess antimicrobial properties, making them candidates for further exploration in treating infections .

- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in various metabolic pathways, contributing to its pharmacological profile .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Study on Oxadiazole Derivatives :

- Molecular Docking Studies :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

- Mechanism of Action : The sulfonyl and oxadiazole groups are believed to interact with cellular targets involved in cancer progression, potentially disrupting key signaling pathways.

- Case Study : In vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of bacterial strains:

- Spectrum of Activity : It exhibited notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Research Findings : A study highlighted that the compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has garnered attention:

- Experimental Models : Animal models of inflammation showed that administration of the compound resulted in reduced edema and inflammatory cytokine levels.

- Clinical Relevance : This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Electronic and Steric Effects

- Halogen Substituents : The 4-chlorophenyl group in the target compound contrasts with bromo or fluoro derivatives (e.g., Compound 5 in ). Chlorine’s higher electronegativity enhances dipole interactions in binding pockets compared to bromine’s bulkier size, which may reduce steric compatibility .

- Sulfur-Containing Groups : The methylthio (SCH₃) group in the target compound differs from sulfonyl (SO₂) or sulfanyl (S-) groups in analogs. Sulfonyl groups improve stability via strong hydrogen-bonding capacity, while sulfanyl groups enhance redox activity, as seen in triazole-thiones .

Notes

- Substituents like halogens (Cl, F) and sulfur-containing groups (SCH₃, SO₂) critically modulate bioactivity and physicochemical properties.

- The target compound’s sulfonyl group may confer superior stability over sulfanyl analogs in physiological conditions .

Q & A

Q. What are the key synthetic routes for 5-(5-(((4-chlorophenyl)sulfonyl)methyl)furan-2-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole, and how is its structure confirmed?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of the oxadiazole core via cyclization of acylhydrazides with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ as a catalyst).

Sulfonylation of the furan moiety using 4-chlorophenylsulfonyl chloride in anhydrous DMF at 0–5°C to introduce the sulfonylmethyl group.

Thioether linkage introduction via nucleophilic substitution with 4-(methylthio)benzene derivatives in the presence of a base (e.g., K₂CO₃).

Structural confirmation employs:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and bonding environments .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- Infrared (IR) spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- Thin-layer chromatography (TLC) with UV visualization to monitor reaction progress and intermediate purity .

- High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient for quantitative purity assessment (>95% acceptable for biological assays) .

- Elemental analysis (C, H, N, S) to confirm stoichiometric ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer: Key variables include:

- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while THF improves cyclization kinetics .

- Catalyst use : Lewis acids like ZnCl₂ can accelerate oxadiazole ring formation .

Example optimization data:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 0°C | 78 | 92 |

| THF, reflux | 65 | 85 |

| ZnCl₂ catalyst, DCM | 82 | 94 |

Q. What in vitro assays are suitable for evaluating biological activity, and how are contradictions in activity data resolved?

Methodological Answer:

- Anticancer activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial activity : Broth microdilution assay (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .

Resolving contradictions : - Replicate experiments under standardized conditions (e.g., cell passage number, media composition).

- SAR analysis : Compare analogs (e.g., replacing 4-methylthio with 4-methoxy groups) to isolate substituent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., EGFR kinase PDB: 1M17) to identify binding poses .

- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore mapping (MOE software) to highlight critical interactions (e.g., hydrogen bonds with sulfonyl groups) .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions (e.g., aromatic protons) .

- Isotopic labeling (e.g., ¹⁵N/¹³C) clarifies ambiguous assignments in the oxadiazole ring .

- Comparative analysis with structurally characterized analogs (e.g., 5-(4-fluorophenyl)-oxadiazole derivatives) .

Data-Driven Research Questions

Q. How do structural modifications influence bioactivity?

SAR Table:

| Modification Site | Example Substituent | Activity Change (vs. Parent) |

|---|---|---|

| 4-Methylthio phenyl | 4-Methoxy phenyl | ↓ Anticancer (IC₅₀ +40%) |

| Sulfonylmethyl group | Methyl ester | ↑ Solubility, ↓ Toxicity |

| Furan ring | Thiophene replacement | ↑ Antimicrobial (MIC −50%) |

Q. What advanced separation techniques purify complex reaction mixtures?

Methodological Answer:

- Preparative HPLC with a chiral column (e.g., Chiralpak IA) for enantiomer separation .

- Flash chromatography using gradient elution (hexane/EtOAc) to isolate intermediates .

Mechanistic and Theoretical Questions

Q. What is the proposed mechanism for the compound’s antitumor activity?

Methodological Answer:

- ROS induction : Sulfonyl groups generate reactive oxygen species, triggering apoptosis in cancer cells (validated via DCFH-DA assay) .

- Topoisomerase II inhibition : DNA relaxation assays (agarose gel electrophoresis) confirm enzyme inhibition at 10 µM .

Q. How can DFT calculations predict electronic properties relevant to reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.